molecular formula C6H3ClN4 B12851387 5-Chloropyrimido[4,5-c]pyridazine

5-Chloropyrimido[4,5-c]pyridazine

Cat. No.: B12851387
M. Wt: 166.57 g/mol
InChI Key: HHHSPUZWHBAERK-UHFFFAOYSA-N
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Description

5-Chloropyrimido[4,5-c]pyridazine is a heterocyclic compound that contains both pyrimidine and pyridazine rings fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrimido[4,5-c]pyridazine typically involves the reaction of 4,6-dichloro-5-methoxypyrimidine with ammonium hydroxide in heated 2-propanol at 70°C for 48 hours. This reaction produces 4-amino-5-methoxy-6-chloropyrimidine in high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrimido[4,5-c]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidopyridazine compounds .

Scientific Research Applications

5-Chloropyrimido[4,5-c]pyridazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloropyrimido[4,5-c]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyrimidine: A heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

    Pyridazinone: A derivative of pyridazine with a keto functionality.

Uniqueness

5-Chloropyrimido[4,5-c]pyridazine is unique due to its fused ring structure, which combines the properties of both pyrimidine and pyridazine. This fusion enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H3ClN4

Molecular Weight

166.57 g/mol

IUPAC Name

5-chloropyrimido[4,5-c]pyridazine

InChI

InChI=1S/C6H3ClN4/c7-5-4-1-2-10-11-6(4)9-3-8-5/h1-3H

InChI Key

HHHSPUZWHBAERK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC2=C1C(=NC=N2)Cl

Origin of Product

United States

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